molecular formula C11H10N4OS B1673707 6-Amino-5-(benzylideneamino)-2-sulfanyl-4-pyrimidinol CAS No. 64232-83-3

6-Amino-5-(benzylideneamino)-2-sulfanyl-4-pyrimidinol

Cat. No. B1673707
CAS RN: 64232-83-3
M. Wt: 246.29 g/mol
InChI Key: SAKOXVNKDMWWLF-AWNIVKPZSA-N
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Description

“6-Amino-5-(benzylideneamino)-2-sulfanyl-4-pyrimidinol” is a chemical compound with the molecular formula C11H10N4OS . It is also known as 6-Amino-5-[(Z)-benzylideneamino]-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone .


Synthesis Analysis

The synthesis of similar compounds involves the condensation of 5,6-diaminouracil derivatives and various carboxylic acids using a non-hazardous coupling reagent . The reaction conditions are optimized to precipitate pure products after only 5 to 10 minutes of reaction time .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The compound also contains a benzylideneamino group and a sulfanyl group .


Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3, a molar refractivity of 67.4±0.5 cm3, and a molar volume of 169.6±7.0 cm3 . It also has a polar surface area of 112 Å2 and a polarizability of 26.7±0.5 10-24 cm3 .

Scientific Research Applications

  • Synthesis of 8-Substituted Xanthines
    • Scientific Field : Organic Chemistry
    • Application Summary : 6-amino-5-carboxamidouracils, which are structurally similar to the compound you mentioned, are used as precursors for the synthesis of 8-substituted xanthines . These xanthine derivatives are important bioactive molecules .
    • Methods of Application : The synthesis involves the condensation of 5,6-diaminouracil derivatives and various carboxylic acids using a non-hazardous coupling reagent . The reaction conditions are optimized to precipitate pure products after only 5 to 10 minutes of reaction time .
    • Results or Outcomes : The method tolerates a variety of substituted 5,6-diaminouracil and carboxylic acid derivatives as starting compounds, resulting in most cases in more than 80% isolated yield .
  • Oxidative Cyclization of 6-Amino-5-benzylideneamino-1,3-dimethyluracils
    • Scientific Field : Organic Chemistry
    • Application Summary : A method has been developed for the synthesis of 8-substituted theophyllines . This involves the oxidative cyclization of 6-amino-5-benzylideneamino-1,3-dimethyluracils with thionyl chloride .
    • Methods of Application : The method involves the oxidative cyclization of 6-amino-5-benzylideneamino-1,3-dimethyluracils with thionyl chloride . The specific reaction conditions and parameters would be detailed in the original research .
    • Results or Outcomes : The method provides a convenient synthetic route to 8-substituted theophyllines .
  • Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils
    • Scientific Field : Organic Chemistry
    • Application Summary : A new, practical synthesis of 6-amino-5-carboxamidouracils, the main building blocks for the preparation of 8-substituted xanthines, has been reported . These compounds are important bioactive molecules .
    • Methods of Application : The synthesis involves the condensation of 5,6-diaminouracil derivatives and various carboxylic acids using a recently developed non-hazardous coupling reagent . The reaction conditions are optimized to precipitate pure products after only 5 to 10 minutes of reaction time .
    • Results or Outcomes : The method tolerates a variety of substituted 5,6-diaminouracil and carboxylic acid derivatives as starting compounds, resulting in most cases in more than 80% isolated yield .

Safety And Hazards

The safety data sheet for this compound was not found in the search results. Therefore, it is recommended to handle this compound with care and follow standard safety procedures when working with chemicals .

properties

IUPAC Name

6-amino-5-(benzylideneamino)-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4OS/c12-9-8(10(16)15-11(17)14-9)13-6-7-4-2-1-3-5-7/h1-6H,(H4,12,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAKOXVNKDMWWLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NC2=C(NC(=S)NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356477
Record name AC-907/34129012
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-5-(benzylideneamino)-2-sulfanyl-4-pyrimidinol

CAS RN

64232-83-3
Record name AC-907/34129012
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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